3-Bromo-6-methyl-8-nitroquinoline
Overview
Description
3-Bromo-6-methyl-8-nitroquinoline is a quinoline derivative, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine, methyl, and nitro groups in the quinoline ring enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-8-nitroquinoline typically involves the nitration, bromination, and methylation of quinoline or its derivatives. One common method includes:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Bromination: The nitrated quinoline is then brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Methylation: Finally, the methyl group is introduced at the 6-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Bromo-6-methyl-8-aminoquinoline.
Substitution: 3-Amino-6-methyl-8-nitroquinoline or 3-Thio-6-methyl-8-nitroquinoline.
Scientific Research Applications
3-Bromo-6-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties due to the presence of the nitro and bromine groups.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-8-nitroquinoline is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The bromine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the methyl and nitro groups, resulting in different reactivity and biological activity.
6-Methylquinoline: Lacks the bromine and nitro groups, affecting its chemical properties and applications.
8-Nitroquinoline:
Uniqueness: 3-Bromo-6-methyl-8-nitroquinoline is unique due to the combination of bromine, methyl, and nitro groups on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-6-methyl-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-7-4-8(11)5-12-10(7)9(3-6)13(14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMOKLLSODDRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453138 | |
Record name | 3-Bromo-6-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210708-23-9 | |
Record name | 3-Bromo-6-methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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